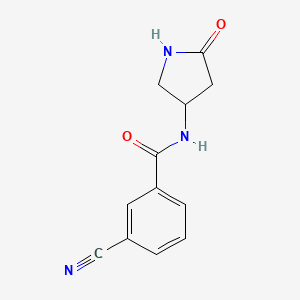

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide

Description

3-Cyano-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl moiety and a 5-oxopyrrolidin-3-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-6-8-2-1-3-9(4-8)12(17)15-10-5-11(16)14-7-10/h1-4,10H,5,7H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJFFKPSALFOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 3-aminopyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study the biological pathways involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This modulation can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide with key analogs, focusing on structural features, synthesis, and functional properties.

3-Cyano-N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Structural Differences :

- Core Scaffold: Both compounds share the 3-cyano-benzamide backbone. However, CDPPB replaces the 5-oxopyrrolidin-3-yl group with a 1,3-diphenylpyrazole moiety.

- Pharmacological Activity: CDPPB is a well-characterized positive allosteric modulator (PAM) of mGluR5, enhancing receptor signaling and restoring synaptic plasticity in models of neurodevelopmental disorders . Its diphenylpyrazole substituent is critical for high-affinity binding to mGluR5, as shown in functional assays where CDPPB enhanced NMDA receptor-mediated field potentials .

- Synthesis: CDPPB is synthesized via amide coupling between 3-cyanobenzoyl chloride and 1,3-diphenyl-1H-pyrazol-5-amine, followed by purification via liquid chromatography-mass spectrometry (>95% purity) .

Comparison Insight :

The 5-oxopyrrolidin-3-yl group in the target compound may confer distinct physicochemical properties (e.g., increased polarity due to the lactam ring) compared to CDPPB’s lipophilic diphenylpyrazole. This could alter blood-brain barrier permeability or receptor-binding kinetics, though empirical data are lacking.

N-(1-Methyl-1H-pyrazol-5-yl)benzamide Derivatives

Example : 5-Fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (from ).

- Structural Features : Incorporates a trifluoropropoxy group and a fused triazolopyridine ring.

- Functional Relevance : Such derivatives are designed for enhanced metabolic stability and selectivity in kinase or receptor modulation.

Comparison Insight :

The target compound lacks fluorinated substituents and fused heterocycles, which are common in patented benzamide derivatives for improving pharmacokinetics .

Substituted N-(Pyridinyl-oxadiazolyl)benzamides

Example : 3-Chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide ().

- Structural Features : Combines a chlorobenzamide with a pyridinyl-oxadiazole group.

- Applications : Such compounds are explored for antimicrobial or anticancer activities due to their heteroaromatic pharmacophores.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- CDPPB’s Mechanistic Insights: CDPPB’s efficacy as an mGluR5 PAM is linked to its ability to stabilize receptor conformations that enhance glutamate signaling . This contrasts with the target compound’s unexplored mechanism, where the pyrrolidinone may favor interactions with polar residues in receptor pockets.

- Synthetic Challenges: The synthesis of 5-oxopyrrolidin-3-yl derivatives (e.g., via ethanol-mediated cyclization, as in ) requires precise control of reaction conditions to avoid lactam ring hydrolysis.

Biological Activity

3-cyano-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group and a pyrrolidine moiety, which are known to influence its biological properties. The presence of these functional groups may enhance its interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Target Enzymes and Receptors:

- Ryanodine Receptor (RyR): Similar compounds have shown affinity for RyR, which plays a crucial role in calcium signaling within cells. Modulation of this receptor can lead to significant changes in intracellular calcium levels, affecting processes such as muscle contraction and neurotransmitter release.

- Enzymatic Inhibition: The compound may inhibit enzymes critical for the survival of pathogens, such as those involved in the metabolism of Mycobacterium tuberculosis. This suggests potential applications in anti-tubercular therapies.

Biological Activity Data

Research has shown that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against Mycobacterium tuberculosis through enzymatic inhibition. |

| Calcium Signaling | Modulation of RyR can influence cellular calcium dynamics, impacting various physiological processes. |

| Enzyme Interaction | Binding to specific enzymes may result in altered metabolic pathways in target organisms. |

Case Studies and Research Findings

- Antitubercular Activity: A study highlighted the compound's effectiveness against Mycobacterium tuberculosis by targeting essential metabolic pathways, demonstrating significant inhibitory effects in vitro.

- Calcium Modulation: Research indicated that compounds similar to this compound could effectively modulate RyR activity, leading to alterations in calcium signaling pathways that are crucial for muscle function and neurotransmitter release .

- QSAR Studies: Quantitative structure-activity relationship (QSAR) analyses have been conducted to predict the biological activity of this compound based on its structural features. These studies suggest that modifications in the chemical structure can enhance its potency against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.